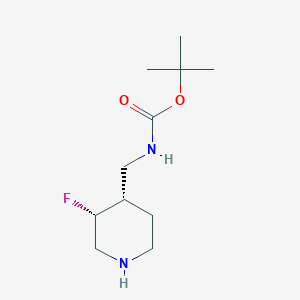
1,3-dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride
Overview
Description
1,3-dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN4O4S and its molecular weight is 338.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds often target proteins, modulating their activity .
Mode of Action
It’s suggested that such compounds often interact with their targets, especially proteins, to modulate their activity .
Result of Action
It’s suggested that such compounds often have a significant impact on the organism’s stress response, particularly oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride . For instance, it’s suggested that the compound can enhance the body’s stress response, particularly in response to oxidative stress, thermal stress, and nutritional stress .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can conjugate with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This compound is also amenable for linker attachment via reductive amination, making it a basic building block for creating protein degrader libraries .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to conjugate with carboxyl linkers allows it to modify proteins and potentially alter their function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to conjugate with carboxyl linkers suggests its involvement in protein modification pathways .
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-piperidin-4-ylpyrimidine-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O4S.ClH/c1-14-7-9(10(16)15(2)11(14)17)20(18,19)13-8-3-5-12-6-4-8;/h7-8,12-13H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDDCTAIKFHTBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,4-dichloropyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1473338.png)
![6-Bromo-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B1473340.png)




![{[1-(1-naphthyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473347.png)
![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)
![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)


![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1473357.png)
![5-(2-Thienyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B1473360.png)
